1,3-Bis(3-methoxyphenyl)thiourea
Description
Contextualization of Thiourea (B124793) Derivatives in Organic and Inorganic Chemistry
Thiourea, an organosulfur compound with a structure analogous to urea (B33335) where the oxygen atom is replaced by a sulfur atom, and its derivatives are fundamental building blocks in both organic and inorganic chemistry. analis.com.mymdpi.com Their versatility stems from the presence of nitrogen and sulfur atoms, which can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. mdpi.comgrafiati.com This dual-functionality allows thiourea derivatives to participate in a wide range of chemical transformations and interactions.
In organic synthesis, thioureas are precursors to a multitude of heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.org They also serve as reagents in various reactions, including the conversion of alkyl halides to thiols. wikipedia.org In the realm of inorganic chemistry, thiourea derivatives are highly effective ligands for a vast number of metal ions, forming stable metal complexes due to the presence of nitrogen, and in some cases, oxygen and sulfur atoms that act as ligating centers. analis.com.mymdpi.com The ability of the thiourea moiety to exist in tautomeric forms (thione and thiol) further enhances its flexibility as a ligand. mdpi.com
Significance of Substituted Bis-Thioureas in Advanced Materials and Catalysis
The strategic placement of substituent groups on the thiourea backbone gives rise to substituted bis-thioureas, a class of compounds that has garnered considerable attention for its applications in advanced materials and catalysis. The presence of multiple binding sites makes them flexible ligands for complexation with transition metals, a key feature in the development of novel materials and catalysts. researchgate.net
In the field of catalysis, bis-thiourea derivatives have been successfully employed as organocatalysts, promoting various stereoselective reactions. For instance, macrocyclic bis-thiourea derivatives have been shown to catalyze stereospecific glycosylation reactions, demonstrating their potential in the synthesis of complex carbohydrates. nih.gov The cooperative action of the two thiourea groups can lead to simultaneous activation of both the electrophile and the nucleophile, a mechanism that can enhance reaction rates and selectivities. nih.gov Furthermore, their ability to form stable complexes with metals has led to their use in the development of catalysts for processes like transfer hydrogenation. nih.gov
Rationale for Investigating 1,3-Bis(3-methoxyphenyl)thiourea: A Focus on Structural and Reactive Properties
The specific compound, this compound, presents a compelling case for detailed investigation due to its unique structural features and the reactive potential they imply. The presence of two methoxyphenyl groups attached to the thiourea core introduces specific electronic and steric properties. The methoxy (B1213986) group, being an electron-donating group, can influence the electron density on the aromatic rings and, consequently, the reactivity of the entire molecule.
The structural arrangement of this compound, particularly the relative orientation of the methoxyphenyl rings and the thiourea unit, is of fundamental interest. X-ray crystallography studies on analogous compounds, such as 1,3-Bis(2-methoxyphenyl)thiourea (B11965595), reveal that the aromatic rings are not coplanar with the thiourea moiety, adopting specific dihedral angles. researchgate.netnih.gov This non-planar conformation can create specific binding pockets and influence how the molecule interacts with other chemical species. The N-H groups of the thiourea core are capable of forming hydrogen bonds, which can lead to the formation of supramolecular structures in the solid state. researchgate.netnih.gov
The combination of the thiourea core, with its proven ligating ability, and the methoxyphenyl substituents makes this compound a promising candidate for applications in coordination chemistry and catalysis. The methoxy groups could potentially participate in metal coordination, leading to the formation of multidentate chelate complexes.
Scope and Objectives of Academic Research on the Compound
Academic research on this compound and its analogues is driven by several key objectives. A primary goal is the comprehensive characterization of its structural and electronic properties through a combination of experimental techniques, such as X-ray diffraction and spectroscopic methods, and computational modeling. This fundamental understanding is crucial for predicting its reactivity and potential applications.
Another major focus is the exploration of its coordination chemistry. Researchers are interested in synthesizing and characterizing metal complexes of this compound with a variety of transition metals. The aim is to understand the coordination modes of the ligand and the properties of the resulting complexes, which could have applications in areas such as catalysis, materials science, and even as potential therapeutic agents. grafiati.comnih.gov
Furthermore, the catalytic activity of this compound and its metal complexes is a significant area of investigation. Studies are designed to test its efficacy as a catalyst in various organic transformations, with a view to developing new and efficient synthetic methodologies. nih.gov The insights gained from this research contribute to the broader understanding of thiourea chemistry and pave the way for the rational design of new functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-18-13-7-3-5-11(9-13)16-15(20)17-12-6-4-8-14(10-12)19-2/h3-10H,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAYQEGWKKNUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384957 | |
| Record name | 1,3-bis(3-methoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6601-00-9 | |
| Record name | NSC209018 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-bis(3-methoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS(3-METHOXYPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 1,3 Bis 3 Methoxyphenyl Thiourea
Established Synthetic Pathways for 1,3-Disubstituted Thioureas
The synthesis of 1,3-disubstituted thioureas, including 1,3-Bis(3-methoxyphenyl)thiourea, has been approached through various established methods. These pathways often involve the reaction of primary amines with a thiocarbonyl source.
Comparative Analysis of Conventional Synthesis Approaches (e.g., Reflux-based)
A common and traditional method for synthesizing symmetrical 1,3-disubstituted thioureas involves the reaction of primary amines with carbon disulfide. organic-chemistry.org This reflux-based approach typically requires heating the reaction mixture in a suitable solvent. While effective, this method can have drawbacks such as long reaction times and the use of volatile organic solvents (VOCs), which raise environmental concerns. organic-chemistry.org Another conventional method is the treatment of primary amines with thiophosgene (B130339); however, the high toxicity of thiophosgene makes this approach hazardous. researchgate.net
The synthesis of bis-thiourea derivatives has also been achieved through the condensation reaction between isothiocyanates and diamines in a solvent like dry acetone (B3395972). researchgate.net For instance, the reaction of 3-methoxyphenyl (B12655295) isothiocyanate with an appropriate amine would yield the target compound. This method offers a more direct route but still often relies on reflux conditions and organic solvents.
| Conventional Method | Reagents | Conditions | Advantages | Disadvantages |
| From Primary Amines and Carbon Disulfide | Primary amine, Carbon disulfide | Reflux in solvent | Readily available starting materials | Long reaction times, use of VOCs |
| From Primary Amines and Thiophosgene | Primary amine, Thiophosgene | Varies | Effective | Highly toxic reagent |
| From Isothiocyanates and Amines | Isothiocyanate, Amine | Reflux in solvent (e.g., acetone) | Direct route | Use of organic solvents, potential for side reactions |
Exploration of Alternative Synthetic Conditions (e.g., Microwave-assisted Synthesis)
To address the limitations of conventional methods, alternative synthetic conditions have been explored, with microwave-assisted synthesis emerging as a prominent technique. Microwave irradiation can significantly accelerate chemical reactions, leading to shorter reaction times and often higher yields. rsc.orgrsc.orgclockss.org The synthesis of various thiourea (B124793) derivatives has been successfully achieved using microwave-assisted one-pot, three-component reactions. nih.gov For example, the reaction of aldehydes, aminothiazole, and ethyl acetoacetate (B1235776) under microwave irradiation provides a rapid and green method for synthesizing related heterocyclic systems. clockss.org This approach often proceeds without a catalyst and can be more energy-efficient than conventional heating. clockss.org
For the synthesis of 1,3-disubstituted ureas and thioureas, heating urea (B33335) or thiourea with aromatic amines in a conventional microwave oven under solvent-free conditions has been reported as an environmentally benign method. rsc.org The optimization of microwave-assisted synthesis involves adjusting parameters such as temperature and hold time to maximize product yield. amazonaws.com
| Microwave-Assisted Synthesis | Key Features | Advantages |
| One-pot, three-component reactions | Aldehydes, aminothiazole, ethyl acetoacetate | Rapid, green method, often catalyst-free |
| Solvent-free conditions | Urea/thiourea, aromatic amines | Environmentally benign, reduced waste |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles have been increasingly applied to the synthesis of thiourea derivatives.
Environmentally Benign Synthetic Routes Utilizing Renewable Energy (e.g., Solar Energy)
A notable green approach for the synthesis of symmetrical N,N'-disubstituted thiourea derivatives utilizes solar energy. researchgate.net This method involves the reaction of primary amines and carbon disulfide in water, without any catalyst, and relies on solar thermal energy. researchgate.net This process is not only more environmentally benign and energy-saving compared to conventional methods but has also been shown to produce moderate to excellent yields (57–99%). researchgate.net The use of water as a solvent further enhances the green credentials of this synthetic route. researchgate.net
Catalyst-Free and Solvent-Reduced Synthesis Protocols
Significant efforts have been made to develop catalyst-free and solvent-reduced or solvent-free synthetic protocols for thiourea derivatives. nih.govscilit.com An efficient and catalyst-free method involves the reaction of thiazolidine-2-thiones with various amines in water, yielding both symmetrical and unsymmetrical thioureas in good to excellent yields. nih.govscilit.com Another approach is the mechanochemical synthesis, where solid-state reactions are induced by milling, often without the need for a solvent. This technique has been successfully used for the synthesis of thioureas from the reaction of o-phenylenediamine (B120857) with isothiocyanates. beilstein-journals.org
Furthermore, catalyst-free and solvent-free conditions have been developed for the synthesis of urea and thiourea derivatives of tetramethylguanidine, highlighting the advantages of avoiding harmful solvents, ease of work-up, short reaction times, and high product purity. researchgate.net A simple condensation between amines and carbon disulfide in an aqueous medium also provides an efficient and environmentally friendly method for synthesizing substituted thiourea derivatives without the need for a catalyst. organic-chemistry.orgorganic-chemistry.org
| Green Synthesis Approach | Reagents/Conditions | Key Advantages |
| Solar Energy Synthesis | Primary amines, CS2, water, solar thermal energy | Environmentally benign, energy-saving, catalyst-free. researchgate.net |
| Catalyst-Free Synthesis in Water | Thiazolidine-2-thiones, amines, water | High efficiency, avoids catalysts, uses green solvent. nih.govscilit.com |
| Mechanochemical Synthesis | o-phenylenediamine, isothiocyanates, milling | Solvent-free, rapid, high yields. beilstein-journals.org |
| Catalyst-Free and Solvent-Free Synthesis | Tetramethylguanidine derivatives | Avoids harmful solvents, simple work-up, high purity. researchgate.net |
Derivatization and Further Chemical Reactivity Studies
1,3-Disubstituted thioureas, including this compound, are versatile building blocks for the synthesis of various heterocyclic compounds. researchgate.net Their chemical reactivity allows for a range of derivatization reactions.
The thiourea moiety can undergo cyclization reactions to form different heterocyclic systems. For example, 1,3-disubstituted thioureas can react with enolizable ketones to yield thiazolidene-2-imines or with chloroacetyl chloride under solvent-free conditions to produce 2-imino-4-thiazolidinones. researchgate.net They can also react with epichlorohydrin (B41342) to form 1,3-thiazolidin-2-imines. researchgate.net
Furthermore, N-substituted 2-amino benzimidazoles and benzoxazoles can be prepared from N-(2-amino/hydroxy aryl)thioureas using a suitable desulfurizing agent. researchgate.net The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of 1-aroyl-4-arylthiosemicarbazides, which are derived from the reaction of isothiocyanates with hydrazides. nih.gov
The reactivity of the thiourea group also allows for its use as a bifunctional organocatalyst, acting as both a hydrogen bond donor and a Brønsted base in certain reactions. acs.org
Strategies for Functionalization of the Thiourea Core
The thiourea core of 1,3-disubstituted thioureas, such as this compound, is amenable to various chemical modifications. These transformations typically target the sulfur or nitrogen atoms, allowing for the introduction of new functional groups and the construction of diverse molecular architectures.
One primary functionalization strategy is N-acylation . N-acyl thiourea derivatives can be synthesized through the condensation of the parent thiourea with acid chlorides. nih.govmdpi.com For instance, the reaction of a 1,3-disubstituted thiourea with an appropriate acid chloride in a suitable solvent like anhydrous acetone yields the corresponding N-acyl thiourea. nih.gov This process involves the nucleophilic addition of one of the thiourea nitrogen atoms to the electrophilic carbonyl carbon of the acid chloride. A notable method employs diacetoxyiodobenzene (B1259982) (DIB) as an N-acetylating agent, which reacts with 1,3-disubstituted thioureas to produce N-acetylureas regioselectively. acs.org The mechanism involves an initial attack of the sulfur atom on the iodine of DIB, followed by an intramolecular nucleophilic attack and rearrangement to form the N-acylated urea. acs.org
Another significant functionalization is the reaction with dicarboxylic acids or their derivatives. For example, 1,3-disubstituted thioureas react with malonic acid in the presence of acetyl chloride to generate 1,3-disubstituted-2-thiobarbituric acids, which are important heterocyclic compounds. researchgate.netnih.gov
Furthermore, the thiourea moiety can be transformed through reactions involving the sulfur atom. Desulfurization is a key transformation that converts thioureas into their corresponding ureas or guanidines using reagents like diacetoxyiodobenzene (DIB) or copper(II) chloride. researchgate.net The sulfur atom also allows these compounds to act as ligands, forming complexes with various transition metals such as palladium(II) and ruthenium(II), where the thiourea can coordinate through the sulfur and/or nitrogen atoms. rsc.org
The table below summarizes key functionalization strategies applicable to the this compound core, based on established reactions for analogous 1,3-disubstituted thioureas.
Table 1: Functionalization Reactions of the 1,3-Disubstituted Thiourea Core
| Reaction Type | Reagents | Product Type | Reference(s) |
|---|---|---|---|
| N-Acylation | Acid Chlorides | N-Acyl Thioureas | nih.govmdpi.com |
| N-Acetylation/Urea Formation | Diacetoxyiodobenzene (DIB) | N-Acetyl Ureas | acs.org |
| Thiobarbituric Acid Formation | Malonic Acid, Acetyl Chloride | 1,3-Disubstituted-2-Thiobarbituric Acids | researchgate.netnih.gov |
| Desulfurative Cyclization | CuCl, DIB (with appropriate substrates) | N-Substituted 2-Amino Benzimidazoles | researchgate.net |
| Metal Complexation | Pd(II) or Ru(II) salts | Metal-Thiourea Complexes | rsc.org |
Cyclocondensation and Heterocyclic Compound Formation from Related Thioureas
Thiourea derivatives are highly valued intermediates for the synthesis of a wide array of heterocyclic compounds due to the reactive nature of the thiocarbonyl group and the adjacent nitrogen atoms. nih.gov While specific examples for this compound are not extensively documented, the reactivity of closely related 1,3-diarylthioureas serves as an excellent model for its potential in heterocyclic synthesis. These reactions, known as cyclocondensation reactions, involve the thiourea moiety reacting with a bifunctional reagent to form a new ring system.
A prominent application is in the synthesis of thiazole derivatives . The reaction of 1,3-disubstituted thioureas with α-halo ketones or their equivalents is a classic method. For example, reacting a thiourea with chloroacetyl chloride under solvent-free conditions can yield 2-imino-4-thiazolidinones. researchgate.net Similarly, reaction with epichlorohydrin in the presence of a catalyst like Yb(OTf)3 produces 2-arylimino-3-aryl-1,3-thiazolidines. researchgate.net
The synthesis of nitrogen-containing heterocycles is also a common application. Thiourea derivatives can be converted into tetrazoles. For instance, the reaction of a thiourea with sodium azide (B81097) and mercuric chloride in dimethylformamide (DMF) can lead to the formation of 5-aminotetrazole (B145819) derivatives. mdpi.com Another example is the synthesis of triazoles, where a 1,3-disubstituted thiourea is treated with formic hydrazide and a thiophilic agent like mercury(II) acetate (B1210297), followed by acid-catalyzed cyclization. researchgate.net
Furthermore, thioureas serve as catalysts and reagents in the formation of various other heterocyclic systems. Thiourea organocatalysts are employed in the construction of diverse structures such as chromenes, pyrans, and tetrahydrofurans. chim.itcsic.es Palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas is a known route to 2-aminobenzothiazoles. researchgate.net
The table below outlines several important heterocyclic systems that can be synthesized from 1,3-disubstituted thioureas.
Table 2: Heterocyclic Systems Derived from 1,3-Disubstituted Thioureas
| Reagent(s) | Resulting Heterocycle | Reaction Type | Reference(s) |
|---|---|---|---|
| Chloroacetyl Chloride | 2-Imino-4-thiazolidinone | Cyclocondensation | researchgate.net |
| Epichlorohydrin, Yb(OTf)3 | 1,3-Thiazolidin-2-imine | Cyclocondensation | researchgate.net |
| Sodium Azide, Mercuric Chloride | 1H-Tetrazol-5-amine derivative | Cyclization | mdpi.com |
| Formic Hydrazide, Hg(OAc)2 | 4H-1,2,4-Triazol-3-ylamine derivative | Cyclization | researchgate.net |
| o-Bromophenyl substrate, Pd catalyst | 2-Amino Benzothiazole | Intramolecular Cyclization | researchgate.net |
These examples underscore the potential of this compound as a precursor in the synthesis of a multitude of functionalized heterocyclic compounds, which are core structural motifs in many biologically active molecules. csic.es
Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Bis 3 Methoxyphenyl Thiourea
Single Crystal X-ray Diffraction Analysis
Without access to the crystal structure of 1,3-bis(3-methoxyphenyl)thiourea, a detailed discussion of its molecular and supramolecular features is not possible.
Determination of Molecular Geometry and Conformation
Specific details on the planarity of the thiourea (B124793) unit and the spatial orientation of the two 3-methoxyphenyl (B12655295) rings relative to this plane are unknown.
Analysis of Bond Lengths and Dihedral Angles, Including Amide-Type Resonance in the Thiourea Unit
A quantitative analysis of bond lengths (C=S, C—N) to confirm amide-type resonance and a data table of key dihedral angles cannot be generated.
Crystal Packing and Supramolecular Organization
Information on how molecules of this compound arrange themselves in the solid state to form a three-dimensional architecture is unavailable.
Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks
The specific hydrogen bond donors and acceptors, along with their geometric parameters (distances and angles), have not been reported.
Graph-set Analysis of Hydrogen Bond Motifs
A graph-set analysis, which systematically categorizes the hydrogen-bonding patterns, cannot be performed without prior knowledge of the hydrogen bond network.
Vibrational Spectroscopy for Structural Fingerprinting
No experimental or theoretical (DFT) FT-IR or Raman spectra for this compound have been found in the surveyed literature. Such spectra are essential for identifying characteristic vibrational modes of the thiourea core and the substituted phenyl rings, which serve as a unique fingerprint for the molecule's structure.
Further experimental research is required to elucidate the precise three-dimensional structure and spectroscopic properties of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound and its analogs provides significant insights into their molecular structure. For the related compound 1,3-diphenylthiourea, the FT-IR spectrum has been recorded and analyzed in detail. researchgate.neteurjchem.com Key vibrational modes observed in thiourea derivatives include N-H stretching, C=S stretching, and C-N stretching vibrations. researchgate.netresearchgate.net
In a study of 1,3-diphenylthiourea, the experimental FT-IR spectrum was compared with theoretical calculations, aiding in the assignment of vibrational bands. researchgate.netresearchgate.net The N-H stretching vibrations in thiourea compounds typically appear in the region of 3100-3400 cm⁻¹. The C=S stretching vibration is generally observed in the range of 700-600 cm⁻¹, though it can be influenced by coupling effects. researchgate.net The C-N stretching vibrations are also prominent and their positions can suggest the extent of π-electron delocalization over the thiourea moiety. researchgate.neteurjchem.com
For a series of phenolic thiourea monomers, characteristic FT-IR spectral data have been reported, providing a basis for comparison. researchgate.net The analysis of these spectra helps in confirming the presence of the thiourea core and the substituent groups.
Table 1: Characteristic FT-IR Vibrational Frequencies for Thiourea Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| N-H Stretching | 3100-3400 | researchgate.net |
| C-H Stretching (Aromatic) | 3000-3100 | researchgate.net |
| C=O and N-H Bending (Amide) | 1618-1590 | researchgate.net |
| C-N Stretching | 1584-1307 | researchgate.net |
| C=S Stretching | 700-600 | researchgate.net |
| C-S Rocking | 732 | researchgate.net |
This table presents typical ranges for key functional groups in thiourea derivatives based on available literature.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy serves as a complementary technique to FT-IR for the vibrational analysis of this compound and related compounds. The FT-Raman spectrum of 1,3-diphenylthiourea has been obtained and analyzed, often in conjunction with theoretical calculations to provide a complete vibrational assignment. researchgate.neteurjchem.comresearchgate.net
The Raman spectrum for 1,3-diphenylthiourea was recorded using a Nd:YAG laser with an excitation wavelength of 1064 nm. researchgate.net The phenyl C-C stretching modes are typically active in both IR and Raman spectra and are considered to contribute to the nonlinear optical properties of these molecules. researchgate.net The comparison between experimental and theoretical Raman spectra allows for a detailed understanding of the molecular vibrations. researchgate.net
Assignment of Vibrational Modes Based on Theoretical Calculations
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in the assignment of vibrational modes for complex molecules like this compound. For the analogous 1,3-diphenylthiourea, vibrational wavenumbers were examined theoretically using the HF/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels of theory. researchgate.neteurjchem.comresearchgate.net
These computational approaches help to resolve ambiguities in the experimental spectra and provide a more accurate assignment of the observed bands. researchgate.net It is a common practice to apply scaling factors to the calculated wavenumbers to achieve better agreement with experimental data, accounting for factors like anharmonicity. researchgate.netresearchgate.net The changes in bond lengths, such as the C-N bonds, can indicate extended π-electron delocalization across the thiourea group, which influences the molecular geometry and vibrational frequencies. researchgate.neteurjchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For various thiourea derivatives, ¹H NMR spectra have been reported, showing characteristic peaks for the N-H protons and the protons on the aromatic rings. researchgate.net
In a related compound, 1-(4-iodophenyl)urea, the ¹H NMR spectrum in DMSO-d6 showed a singlet for the N-H proton at δ 8.7 ppm and signals for the aromatic protons between δ 7.26 and 7.52 ppm. rsc.org For 1,3-diphenylthiourea in DMSO-d6, the N-H proton signal appears at δ 9.75 ppm, while the aromatic protons resonate in the range of δ 7.122 to 7.496 ppm. In CDCl₃, the N-H proton signal for the same compound is observed at δ 8.2 ppm, with aromatic protons between δ 7.22 and 7.43 ppm. The chemical shift of the N-H protons can be a key indicator of hydrogen bonding and molecular conformation.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Selected Thiourea Derivatives
| Compound | Solvent | N-H Protons | Aromatic Protons | Reference |
| 1-(4-iodophenyl)urea | DMSO-d6 | 8.7 (s, 1H), 5.93 (s, 2H, NH₂) | 7.52 (s, 2H), 7.26 (s, 2H) | rsc.org |
| 1,3-diphenylthiourea | DMSO-d6 | 9.75 | 7.496, 7.326, 7.122 | |
| 1,3-diphenylthiourea | CDCl₃ | 8.2 | 7.43 to 7.22 |
This table summarizes reported ¹H NMR data for related urea (B33335) and thiourea compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The most characteristic signal in the ¹³C NMR spectrum of thiourea derivatives is that of the thiocarbonyl carbon (C=S). For 1,3-diphenylthiourea, the ¹³C NMR spectrum has been recorded. chemicalbook.com
In the case of 1-(4-iodophenyl)urea, the carbonyl carbon (C=O) appears at δ 155.8 ppm in DMSO-d6. rsc.org The chemical shift of the thiocarbonyl carbon in thioureas is typically found further downfield compared to the carbonyl carbon in ureas. The signals for the aromatic carbons provide further confirmation of the molecular structure.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for a Related Urea Compound
| Compound | Solvent | C=O Carbon | Aromatic Carbons | Reference |
| 1-(4-iodophenyl)urea | DMSO-d6 | 155.8 | 140.5, 137.1, 120.0, 83.6 | rsc.org |
This table shows ¹³C NMR data for a related urea compound as a reference.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and can provide clues about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound without causing significant fragmentation of the parent molecule. The molecular formula for this compound is C15H16N2O2S, which corresponds to a monoisotopic mass of approximately 288.09 g/mol . uni.lu In ESI-MS, the compound is typically observed as a protonated molecule [M+H]+ or as adducts with other cations like sodium [M+Na]+. uni.lu
The fragmentation of thiourea derivatives in mass spectrometry generally follows predictable pathways. The central thiourea moiety, -NH-C(S)-NH-, and the bonds connecting it to the methoxyphenyl groups are common sites for cleavage. The fragmentation process for thiourea compounds can involve multiple routes. One common pathway is the cleavage of the C-N bonds, leading to the formation of isothiocyanate and aniline (B41778) fragments. Another potential fragmentation route involves the loss of the thiocarbonyl group (C=S).
For this compound, key fragmentation pathways could include:
Cleavage to produce a 3-methoxyphenyl isothiocyanate ion and a 3-methoxyaniline ion.
Loss of a methoxy (B1213986) group (-OCH3) from one of the phenyl rings.
Fragmentation of the aromatic rings themselves.
The study of these fragmentation patterns is essential for the structural confirmation of newly synthesized thiourea derivatives.
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. libretexts.org
The this compound molecule contains several chromophores: the two methoxyphenyl rings and the thiocarbonyl group (C=S) of the thiourea core. The interaction of these groups influences the electronic transitions observed in the UV/Vis spectrum. The primary electronic transitions for this type of molecule are typically π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of conjugated systems, such as the phenyl rings in the molecule. These transitions are generally high in energy and result in strong absorption bands in the UV region. libretexts.org
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the sulfur and nitrogen atoms of the thiourea group, to a π* antibonding orbital. These transitions are typically lower in energy and have lower intensity compared to π → π* transitions.
The UV/Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to these transitions. The presence of the methoxy groups (-OCH3) on the phenyl rings can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted phenylthiourea, due to their electron-donating nature which extends the conjugation. The specific wavelengths and intensities of these absorption bands provide a valuable fingerprint for the electronic structure of the molecule.
Computational Chemistry and Theoretical Investigations of 1,3 Bis 3 Methoxyphenyl Thiourea
Density Functional Theory (DFT) Calculations
DFT has become a important tool in quantum chemistry for predicting the electronic structure and properties of molecules. For 1,3-bis(3-methoxyphenyl)thiourea, DFT calculations have been instrumental in elucidating its geometry, electronic landscape, and vibrational characteristics.
Geometry Optimization and Energetic Landscape Analysis
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. scispace.com For thiourea (B124793) derivatives, the flexibility around the C-N bonds can lead to different conformations, such as cis-trans and trans-trans configurations. usm.my Theoretical calculations have shown that for some symmetrically substituted thioureas, the trans-trans configuration is energetically favored. usm.my These calculations also reveal that non-covalent interactions, including CH···HN and CH···S hydrogen bonds, play a significant role in stabilizing these conformations. usm.my
The energetic landscape analysis helps in understanding the relative stabilities of different conformers. For instance, in a study of a similar thiourea derivative, the cis-trans configuration was found to be only slightly higher in energy (0.024 eV) than the trans-trans form, suggesting its possible existence. usm.my The cis-cis configuration, however, was significantly less stable. usm.my The planarity of the S=CN2 moiety is a common feature in related thiourea compounds, indicating amide-type resonance. nih.gov
Below is a table showcasing typical bond lengths and angles for a related thiourea derivative, 1,3-bis(2-methoxyphenyl)thiourea (B11965595), which provides a reference for the expected structural parameters of the title compound. nih.gov
| Parameter | Value |
| N-C Bond Length | 1.3469 (15) Å |
| N-C Bond Length | 1.3488 (16) Å |
| Dihedral Angle (thiourea unit and aromatic ring 1) | 59.80 (5)° |
| Dihedral Angle (thiourea unit and aromatic ring 2) | 73.41 (4)° |
| Dihedral Angle (between aromatic rings) | 56.83 (4)° |
Note: Data for 1,3-bis(2-methoxyphenyl)thiourea. nih.gov
Electronic Structure Analysis: Frontier Molecular Orbitals and Reactivity Descriptors
Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO may be distributed over the aromatic rings. researchgate.net The analysis of FMOs helps in predicting sites susceptible to electrophilic and nucleophilic attack.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -E_HOMO
Electron Affinity (A): A ≈ -E_LUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η) where μ is the chemical potential (μ ≈ -χ). researchgate.net
These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov
| Reactivity Descriptor | Formula |
| Ionization Potential | I ≈ -E_HOMO |
| Electron Affinity | A ≈ -E_LUMO |
| Electronegativity | χ = (I + A) / 2 |
| Chemical Hardness | η = (I - A) / 2 |
| Chemical Softness | S = 1 / (2η) |
| Electrophilicity Index | ω = μ² / (2η) |
Simulated Vibrational Spectra and Comparison with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. mdpi.com By comparing the simulated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. mdpi.comresearchgate.net This comparison helps to confirm the calculated optimized geometry and provides a deeper understanding of the molecule's vibrational properties. researchgate.netresearchgate.net
For complex molecules like this compound, the vibrational spectrum exhibits characteristic bands for the C=S stretching, N-H bending, C-N stretching, and various aromatic ring vibrations. researchgate.net Theoretical calculations can help to distinguish between these modes, especially in regions where multiple vibrations overlap. mdpi.com Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental results. researchgate.netresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). researchgate.netbenasque.org TD-DFT calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. benasque.org
For this compound, TD-DFT can be used to simulate its UV-Vis spectrum, identifying the transitions responsible for the observed absorption maxima. These transitions typically involve the promotion of an electron from an occupied molecular orbital (like the HOMO) to an unoccupied one (like the LUMO). The accuracy of TD-DFT predictions can depend on the choice of the functional. researchgate.netcnr.it
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, flexibility, and intermolecular interactions of this compound.
MD simulations can be particularly useful for understanding how the molecule behaves in different environments, such as in solution. They can also be used to study the interactions of the thiourea derivative with other molecules, for example, in the context of its potential biological activity or as a ligand in coordination chemistry. nih.gov
Conformational Flexibility and Dynamic Behavior of the Compound
Thiourea and its derivatives are known for their conformational flexibility, primarily due to the rotational freedom around the C-N bonds. In the case of this compound, the molecule exhibits a twisted conformation. The central thiourea (CSN2) core tends to be planar, a characteristic attributed to amide-type resonance. However, the attached methoxyphenyl rings are twisted with respect to this central plane.
For a related compound, 1,3-bis(2-methoxyphenyl)thiourea, crystallographic data reveals that the dihedral angles between the thiourea unit and the aromatic rings are 59.80(5)° and 73.41(4)°, with the dihedral angle between the two rings being 56.83(4)°. nih.govresearchgate.net This significant twist is a common feature in diarylthioureas. researchgate.net The aromatic substituents on the nitrogen atoms can adopt syn and anti conformations relative to the sulfur atom. nih.govresearchgate.net The flexibility of the C-N bonds in symmetrically substituted thiourea derivatives has been shown to contribute to polymorphism, where the compound can exist in different crystalline forms with varying stabilities. usm.my
Ligand Rotation and Metal Tracing Capabilities
The rotational capabilities of the phenyl rings and the presence of multiple donor atoms (N, S, and O) make this compound a versatile ligand in coordination chemistry. nih.govresearchgate.net The ability of the methoxy (B1213986) groups and the thiourea moiety to rotate allows the ligand to adopt various conformations to accommodate different metal centers. nih.govresearchgate.net This adaptability is crucial for the formation of stable metal complexes. nih.govresearchgate.netnih.gov
Thiourea derivatives can coordinate to metal ions in several ways: as a neutral monodentate ligand through the sulfur atom, as an anionic monodentate ligand, or as a bidentate chelating ligand using both nitrogen and sulfur atoms. mdpi.com The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. mdpi.com The potential of thiourea derivatives to form stable complexes makes them valuable in various applications, including catalysis and the development of new therapeutic agents. nih.govnih.govsemanticscholar.org
Analysis of Intermolecular Interactions and Crystal Packing
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net This analysis maps various properties onto the surface, such as dnorm, which highlights regions of close contact between molecules. For a related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, Hirshfeld analysis revealed that H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) interactions are the most significant contributors to the crystal packing. nih.govresearchgate.net
Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional representation of these interactions, allowing for a detailed quantitative analysis. nih.govresearchgate.net By examining the distribution of points on the plot, one can identify the prevalence of different types of contacts, such as hydrogen bonds and van der Waals forces, which govern the supramolecular assembly of the molecules in the solid state. researchgate.netnih.gov
Non-Covalent Interaction (NCI) Plots for Weak Interactions
Non-Covalent Interaction (NCI) plots are a computational method used to visualize and analyze weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. nih.govrsc.org The NCI method is based on the electron density and its derivatives, providing a qualitative and semi-quantitative understanding of the non-covalent interactions that stabilize molecular structures. researchgate.net
NCI plots can reveal the nature and strength of interactions within a molecule and between molecules in a crystal. usm.my For instance, in a study of a polymorphic thiourea derivative, NCI plots showed that C-H···S and C-H···HN interactions contributed to the stability of different conformations. usm.my These plots are instrumental in understanding the forces that drive crystal packing and molecular recognition.
Electrostatic Potential Surface (EPS) Mapping for Reactive Sites
The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on a molecule's surface. researchgate.netnih.gov By mapping the electrostatic potential, it is possible to identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. researchgate.netnih.gov These regions indicate the likely sites for chemical reactions.
For thiourea derivatives, the EPS map can highlight the reactivity of the sulfur and oxygen atoms, which are typically regions of negative potential, and the hydrogen atoms attached to nitrogen, which are regions of positive potential. researchgate.netnih.gov This information is valuable for predicting how the molecule will interact with other molecules, including metal ions and biological macromolecules. semanticscholar.org
Theoretical Insights into Conformational Preferences and Rotational Barriers
Theoretical calculations, such as those using Density Functional Theory (DFT), provide valuable insights into the conformational preferences and the energy barriers associated with bond rotation in molecules like this compound. The non-planar structure of many thiourea derivatives is a result of the balance between conjugative effects, which favor planarity, and steric hindrance, which can lead to non-planar conformations. rsc.org
Studies on the rotational barriers of the C-N bond in thioamides have shown that these barriers are influenced by various electronic interactions. rsc.org For thiourea, the non-planarity of the ground state is attributed to the competition between different orbital interactions. rsc.org The flexibility of the molecule and the relatively low rotational barriers allow it to adopt different conformations, which can have implications for its chemical reactivity and biological activity. usm.my Computational studies can quantify these energy differences and provide a detailed understanding of the factors that govern the conformational landscape of the molecule. researchgate.net
Coordination Chemistry and Metal Complexation with 1,3 Bis 3 Methoxyphenyl Thiourea
Ligand Design Principles and Coordination Capabilities
The design of 1,3-bis(3-methoxyphenyl)thiourea as a ligand is predicated on its inherent structural and electronic properties. The thiourea (B124793) backbone presents multiple potential coordination sites, leading to a variety of binding possibilities.
Versatility as Neutral, Anionic, or Cationic Ligands Based on pH
Thiourea derivatives, including this compound, exhibit remarkable versatility in their coordination behavior, which can be influenced by the pH of the medium. nih.govresearchgate.net Depending on the reaction conditions, these ligands can coordinate to metal centers as neutral molecules, or they can be deprotonated to act as anionic ligands. nih.govresearchgate.net This ability to exist in different charge states significantly broadens the scope of their coordination chemistry, allowing for the formation of a diverse array of metal complexes with varying properties. The protonation or deprotonation of the nitrogen atoms in the thiourea moiety is a key factor in this pH-dependent behavior. ksu.edu.tr
Exploration of Mono- and Multidentate Binding Modes
This compound and related thiourea derivatives can function as either monodentate or multidentate ligands. nih.govresearchgate.net In monodentate coordination, the ligand typically binds to a metal center through its sulfur atom. mdpi.com However, the presence of nitrogen atoms allows for the possibility of multidentate coordination, where the ligand binds to the metal ion through both sulfur and nitrogen atoms, forming a chelate ring. nih.govresearchgate.netmdpi.com This chelation enhances the stability of the resulting metal complex. The specific binding mode adopted depends on several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating ligands.
Formation of Chelate Rings and Influence of Functional Groups
The ability of this compound to form chelate rings is a crucial aspect of its coordination chemistry. nih.govresearchgate.net Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in increased thermodynamic stability of the complex compared to complexes with comparable monodentate ligands. nih.govresearchgate.net The methoxy (B1213986) groups on the phenyl rings can also influence the coordination behavior, potentially participating in weaker interactions with the metal center or affecting the electronic properties of the primary donor atoms. The combination of the thioketo group, secondary amino groups, and methylether groups classifies this compound as a highly versatile ligand capable of forming chelate rings of various sizes. nih.govresearchgate.net
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound has been explored with a variety of transition metals, leading to compounds with interesting structural and spectroscopic properties.
Complexation with Diverse Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Pt(II), Pd(II), Au(I), Ag(I), Hg(II))
Research has demonstrated the successful complexation of thiourea derivatives with a wide range of transition metal ions. These include, but are not limited to, copper(II), cobalt(II), nickel(II), platinum(II), palladium(II), gold(I), silver(I), and mercury(II). mdpi.comresearchgate.netnih.gov The synthesis of these complexes typically involves the reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent. mdpi.comechemcom.com The stoichiometry of the reaction and the reaction conditions can be controlled to favor the formation of specific complex geometries and coordination numbers. For instance, the reaction of N-Phenylmorpholine-4-carbothioamide with bivalent metal ions in a 2:1 molar ratio yielded different coordination modes depending on the presence or absence of a base. mdpi.com
Spectroscopic Signatures of Metal-Ligand Coordination
The coordination of this compound to a metal ion is accompanied by distinct changes in its spectroscopic signatures, which provide valuable information about the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, the C=S stretching vibration is a key diagnostic band. Upon coordination to a metal through the sulfur atom, this band typically shifts to a lower frequency, indicating a weakening of the C=S double bond. chemrevlett.com Conversely, shifts in the N-H stretching vibrations can provide evidence for the involvement of the nitrogen atoms in coordination. chemrevlett.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. chemrevlett.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal. For example, the signals of the N-H protons are often broadened or shifted upon complexation. mdpi.comechemcom.com In some cases, the chemical shifts of aromatic protons can also be affected by coordination. mdpi.com
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide insights into their geometry and the nature of the electronic transitions. d-d transitions within the metal center and charge transfer bands between the metal and the ligand are often observed in the UV-Visible region. The positions and intensities of these bands are characteristic of the specific metal ion and its coordination environment. chemrevlett.com
No specific scientific data is publicly available for the coordination chemistry and metal complexation of this compound.
Despite a comprehensive search of available scientific literature, no specific experimental or theoretical studies were found for the coordination complexes of the chemical compound this compound. Consequently, the detailed analysis of its coordination chemistry, as requested, cannot be provided.
The investigation sought to uncover data related to the structural elucidation of its metal complexes via X-ray crystallography, including the determination of coordination geometry, metal-ligand bond parameters, and the nature of supramolecular assemblies. Furthermore, the search extended to theoretical studies, such as Density Functional Theory (DFT) calculations, which would provide insights into complex stability, electronic structure, and the mechanistic aspects of ligand-metal ion binding.
While general information on the coordination chemistry of thiourea derivatives is available, and data for positional isomers such as 1,3-bis(2-methoxyphenyl)thiourea (B11965595) and 1,3-bis(4-methoxyphenyl)thiourea (B74103) exists, these cannot be extrapolated to accurately describe the specific properties and interactions of the 3-methoxy substituted isomer. The precise electronic and steric effects of the methoxy group at the meta-position would uniquely influence the coordination behavior of the ligand and the resulting architecture of its metal complexes.
The absence of published research on the metal complexes of this compound prevents a scientifically accurate and detailed discussion on the topics outlined. Further experimental research, including synthesis, crystallization, and computational analysis, would be required to generate the data necessary to fulfill the specified article structure.
Advanced Academic Applications of 1,3 Bis 3 Methoxyphenyl Thiourea and Its Derivatives
Organocatalysis and Asymmetric Synthesis
While metal-based catalysts have long dominated the field, organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a complementary and powerful tool. wikipedia.org Within this field, thiourea (B124793) derivatives have become a privileged class of catalysts, primarily due to their ability to activate electrophiles through hydrogen bonding. wikipedia.orgnih.gov
Role as Hydrogen Bond Donor Catalysts
The fundamental catalytic activity of 1,3-Bis(3-methoxyphenyl)thiourea originates from its capacity to act as a dual hydrogen-bond donor through its two N-H protons. wikipedia.org This interaction, sometimes described as non-covalent "partial protonation," enhances the electrophilicity of a substrate, such as a compound containing a carbonyl or nitro group, making it more susceptible to nucleophilic attack. wikipedia.orgnih.gov Thioureas are generally more acidic and thus stronger hydrogen-bond donors than their urea (B33335) counterparts, a phenomenon attributed to the larger steric size of the sulfur atom compared to oxygen. wikipedia.org
The catalytic efficacy is significantly influenced by the electronic nature of the aryl substituents. nih.gov Electron-withdrawing groups, such as the 3,5-bis(trifluoromethyl)phenyl moiety found in the highly active "Schreiner's thiourea," dramatically increase the acidity of the N-H protons and enhance catalytic rates. wikipedia.orgnih.gov Conversely, the methoxy (B1213986) group (-OCH3) on the phenyl rings of this compound has a dual electronic effect. It is weakly electron-withdrawing via induction (-I effect) and electron-donating via resonance (+R effect). Due to its meta position, the resonance effect is minimized, leading to a small net electron-withdrawing character. This renders the N-H protons of this compound moderately acidic, making it an effective hydrogen-bond donor for various transformations under nearly neutral conditions. wikipedia.org
The table below illustrates how different substituents on a diaryl thiourea scaffold can modulate catalytic activity, providing context for the role of the 3-methoxy group.
| Catalyst/Substituent | Typical Reaction | Performance Characteristic | Reference |
| 3,5-Bis(trifluoromethyl)phenyl | Diels-Alder, Acetalization | High activity due to strong H-bonding | wikipedia.org |
| 4-Nitrophenyl | Anion Binding, Catalysis | Enhanced acidity and binding strength | researchgate.net |
| Unsubstituted Phenyl | Baseline for comparison | Moderate activity | nih.gov |
| 3-Methoxyphenyl (B12655295) | Inferred from electronic effects | Moderately active H-bond donor | N/A |
Application in Stereoselective Organic Transformations
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern chemistry. While thioureas are widely used in this area, the parent compound this compound is achiral and thus cannot independently induce stereoselectivity. nih.gov
To be applied in stereoselective transformations, the thiourea scaffold must be rendered chiral. This is typically achieved by incorporating a chiral moiety into the molecule. nih.govjst.go.jp Common strategies include:
Attachment of a Chiral Amine: Replacing one of the 3-methoxyphenyl groups with a chiral amine, such as one derived from the chiral pool (e.g., amino acids, alkaloids, or diamines), creates a chiral environment around the catalytic site. nih.gov
Bifunctional Catalysis: Many of the most effective chiral thiourea catalysts are bifunctional. jst.go.jppeeref.com They contain both the hydrogen-bond-donating thiourea group (to activate the electrophile) and a basic site, such as a tertiary amine (to activate the nucleophile), appended to a chiral backbone. jst.go.jppeeref.com This dual activation within a single molecule leads to highly organized transition states and excellent enantioselectivity in reactions like Michael additions and aza-Henry reactions. jst.go.jp
Therefore, while this compound itself is not an asymmetric catalyst, its core structure can be readily modified into chiral derivatives for potent applications in stereoselective synthesis. nih.govresearchgate.net
Exploration of Heterogeneous Catalytic Systems
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture and products post-reaction. To address this, organocatalysts like thioureas can be immobilized on solid supports to create heterogeneous systems. This approach combines the high selectivity of the molecular catalyst with the practical benefits of easy separation and recyclability.
While specific examples involving this compound are not documented, the general strategies are well-established and applicable. These methods include anchoring a catalytically active thiourea derivative to:
Polymeric Supports: Materials like polystyrene or polyethylene (B3416737) glycol (PEG) can be functionalized to covalently bind the thiourea catalyst.
Inorganic Nanoparticles: Silica or magnetic nanoparticles provide a high surface area for catalyst loading.
Carbon-based Materials: Fullerenes have been used as a well-defined molecular support for chiral thioureas, yielding catalysts that are easily recovered by filtration.
This heterogenization strategy could be applied to a functionalized derivative of this compound, enhancing its practical utility in larger-scale chemical synthesis by enabling catalyst recycling and minimizing product contamination.
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry looks beyond the covalent bond to study the weaker, non-covalent interactions that govern how molecules recognize each other and organize into larger, functional assemblies. The thiourea unit is an exceptional building block in this field due to its defined geometry and capacity for forming robust hydrogen bonds.
Design of Receptors for Anion Binding and Recognition
The directional and acidic N-H groups of the thiourea moiety make it an excellent receptor for binding anionic species. researchgate.net Diaryl thioureas like this compound can form a "cleft" that chelates an anion through two simultaneous hydrogen bonds. frontiersin.org This interaction is foundational to the design of synthetic receptors for sensing or sequestering environmentally and biologically important anions. frontiersin.org
The binding strength and selectivity are tunable via the electronic properties of the aryl substituents. researchgate.netfrontiersin.org The moderately acidic N-H protons of this compound would enable it to form stable 1:1 complexes with a range of anions, with a preference for those with high charge density and hydrogen-bond accepting capability, such as fluoride (B91410) (F⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻). frontiersin.org The binding affinity generally follows the basicity of the anion.
The following table shows typical binding affinities for different anions with a representative diaryl thiourea receptor, illustrating the general principles of recognition.
| Anion | Shape | Typical Binding Constant (K) in DMSO | Key Interaction | Reference |
| Fluoride (F⁻) | Spherical | High | Strong H-bond acceptor | frontiersin.org |
| Chloride (Cl⁻) | Spherical | Moderate | Weaker H-bond acceptor than F⁻ | frontiersin.org |
| Dihydrogen Phosphate (H₂PO₄⁻) | Tetrahedral | High | Strong H-bond acceptor, geometry compatible | frontiersin.org |
| Hydrogen Sulfate (B86663) (HSO₄⁻) | Tetrahedral | Moderate | Weaker H-bond acceptor than H₂PO₄⁻ | frontiersin.org |
| Nitrate (NO₃⁻) | Trigonal Planar | Low | Diffuse charge, weak H-bond acceptor | frontiersin.org |
Construction of Self-Assembled Supramolecular Architectures
In the solid state, the directional nature of non-covalent interactions dictates the packing of molecules into highly ordered crystal lattices. For thiourea derivatives, intermolecular hydrogen bonding is the primary directing force. nih.govmersin.edu.tr Based on detailed crystallographic studies of close isomers like 1,3-bis(2-methoxyphenyl)thiourea (B11965595), the supramolecular assembly of this compound can be reliably predicted. nih.govresearchgate.net
The most prominent interaction is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···S hydrogen bonds. nih.govnih.gov This creates a stable eight-membered ring motif, which is described in graph-set analysis as R²₂(8). nih.gov These dimers then serve as building blocks for larger structures.
N-H···O Hydrogen Bonds: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors for the N-H protons of adjacent molecules, as observed in the crystal structure of the related 1-(3-hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. nih.gov
N-H···π Interactions: The electron-rich phenyl rings can act as weak hydrogen bond acceptors for N-H protons. nih.gov
C-H···S and C-H···O Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds also play a role in stabilizing the crystal packing.
The table below presents crystallographic data from closely related methoxy-substituted thioureas, illustrating the key intermolecular interactions that drive self-assembly.
| Compound | Key H-Bond Interaction | H-Bond Distance (Å) | Supramolecular Motif | Reference |
| 1,3-Bis(2-methoxyphenyl)thiourea | N-H···S | 2.506 | Centrosymmetric R²₂(8) dimer | nih.gov |
| 1,3-Bis(2-methoxyphenyl)thiourea | N-H···π (ring centroid) | 2.967 | Links dimers together | nih.gov |
| 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea | N-H···S | N/A | 3D network | nih.gov |
| 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea | O-H···S | N/A | 3D network | nih.gov |
| 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea | N-H···O | N/A | 3D network | nih.gov |
Engineering of Crystal Structures Through Directed Intermolecular Interactions
The predictable and directional nature of non-covalent interactions in thiourea derivatives is a cornerstone of crystal engineering. The N-H and C=S groups are primary sites for forming robust hydrogen bonds, which guide the self-assembly of molecules into well-defined supramolecular architectures. nih.govacs.org
In the crystal structures of substituted thioureas, such as isomers of 1,3-bis(methoxyphenyl)thiourea, intermolecular N-H···S hydrogen bonds are a dominant feature. These interactions often connect molecules into centrosymmetric dimers. nih.govresearchgate.net For example, in the crystal structure of 1,3-bis(2-methoxyphenyl)thiourea, classical N-H···S hydrogen bonds link the molecules to form these dimers. nih.gov Beyond this primary interaction, other weaker forces like N-H···π interactions can further stabilize the crystal packing, where a hydrogen atom from an amine group forms a contact with an aromatic system of a neighboring molecule. nih.gov
Table 1: Crystallographic Data for Methoxyphenyl Thiourea Derivatives
| Parameter | 1,3-Bis(2-methoxyphenyl)thiourea nih.gov | 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea nih.gov |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₂S | C₁₀H₁₄N₂O₂S |
| Crystal System | Monoclinic | Monoclinic |
| **V (ų) ** | 2882.8 (3) | 1107.81 (5) |
| Z | 8 | 4 |
| Dominant Interactions | N-H···S hydrogen bonds, N-H···π interactions | N-H···O and O-H···S hydrogen bonds |
| Supramolecular Motif | Centrosymmetric dimers | 3-D network |
| Dihedral Angle (Ring/Thiourea) | 59.80 (5)° and 73.41 (4)° | 62.57 (4)° |
Development of Chemosensors and Recognition Agents
The ability of the thiourea moiety to bind with various ions makes its derivatives excellent candidates for chemosensors. nih.gov They can be designed for high sensitivity and selectivity, particularly for heavy metal ions and certain anions. nih.govaip.org
Thiourea derivatives have been successfully developed as chemosensors for the visual and instrumental detection of metal ions, with copper (Cu²⁺) being a prominent target. While simple thiourea can reduce Cu(II) to Cu(I), specifically designed derivatives can chelate effectively with Cu(II) ions. For instance, a sensor based on a bis-thiourea derivative demonstrated high selectivity for Cu²⁺ ions over other interfering ions. This sensor exhibited a fast response time of less than a minute and a low limit of detection (LOD). Another study on a different thiourea derivative, N¹,N³-bis[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]isophthalamide (TPC), also reported a low detection limit for copper ions when immobilized in a poly(n-butyl acrylate) membrane. aip.orgresearchgate.net The 'soft base' nature of the sulfur atom in the thiourea group allows it to form stable complexes with 'soft acid' transition metals like copper. researchgate.net
Table 2: Performance of Various Thiourea-Based Copper (II) Sensors
| Thiourea Derivative | Detection Limit (LOD) | Linear Range | Binding Ratio (Ligand:Cu²⁺) | Reference |
|---|---|---|---|---|
| Bis-thiourea ligand | 6.12 x 10⁻⁷ M | 7.80 x 10⁻⁷–1.60 x 10⁻⁴ M | 1:2 | |
| TPC Derivative | 6.24 x 10⁻⁷ M | 1.0 x 10⁻⁶–1.0 x 10⁻⁴ M | Not Specified | aip.orgresearchgate.net |
| Ninhydrin Thiourea | Visual detection on paper strips | Not Applicable | Not Specified |
The detection mechanism in thiourea-based chemosensors often involves a distinct colorimetric or spectroscopic change upon binding with the target analyte. This change is typically monitored using UV-Vis spectroscopy. mdpi.com For example, a sensor for Cu²⁺ ions was analyzed through colorimetric detection and UV-Vis titration experiments to confirm the binding event.
In a different system, a nitrophenyl thiourea-modified polyethyleneimine sensor was developed for anion detection. mdpi.com Upon the addition of specific anions like fluoride (F⁻), acetate (B1210297) (AcO⁻), and sulfate (SO₄²⁻) in a DMSO/H₂O solution, the sensor's color changed from colorless to yellow or yellowish, a change visible to the naked eye. mdpi.com Spectroscopic analysis revealed that this color change corresponded to a shift in the UV-Vis absorption spectrum. The sensor initially showed a prominent absorption peak at 394 nm, and the intensity and position of this peak changed upon interaction with the target anions, which is attributed to hydrogen bonding between the anion and the N-H groups of the thiourea receptor. mdpi.com
Applications in Materials Science
The incorporation of thiourea units into larger molecular structures, such as polymers, or their use as building blocks for inorganic materials, has led to significant advancements in materials science.
Thiourea functionalities have been integrated into polymer networks to create materials with dynamic properties, such as reprocessability and self-healing capabilities. nih.govrsc.org The dynamic nature of thiourea bonds allows thermoset elastomers to be reprocessed. nih.gov One study reported a thiourea-based thermoset that could be reprocessed with enhanced mechanical properties due to the selective oxidation of thiourea to urea bonds at high temperatures, which strengthened the material. nih.gov The original material had a modulus of 0.74 MPa and a strength of 0.96 MPa, which increased to 2.06 MPa and 2.88 MPa, respectively, after oxidation. nih.gov
The synergistic effect of multiple dynamic bonds—disulfide bonds, thiourea bonds, and hydrogen bonds—can create robust elastomers with desirable self-healing properties even at ambient temperatures. rsc.org Furthermore, thiourea-amine derivatives have been explored as highly effective supramolecular organocatalysts for the ring-opening polymerization (ROP) of lactide, demonstrating their utility in controlling polymer synthesis. acs.org
Thiourea and its derivatives are widely used as sulfur source precursors for the synthesis of metal sulfide (B99878) (MS) nanoparticles. nih.govwikipedia.orgsemanticscholar.org This method is advantageous for producing a variety of metal sulfides, including those of cadmium, copper, and zinc. semanticscholar.orgresearchgate.net The reaction involves the thermal decomposition of thiourea in the presence of a metal salt, where it releases sulfide to react with the metal ions. wikipedia.orgresearchgate.net
The reactivity of the thiourea precursor can be tuned by changing its substituents, which allows for control over the nanocrystal nucleation and growth. nih.gov This control enables the synthesis of nanocrystals of a desired size at full conversion, improving batch-to-batch consistency. nih.gov A solvent-free method has also been developed where thiourea melts at a relatively low temperature (<200 °C) and acts as both the reaction medium and the sulfur source for the metal precursor, leading to the formation of metal sulfide nanoparticles. researchgate.net This approach has been used to synthesize binary and even more complex quaternary metal sulfides. researchgate.net
Table 3: Examples of Metal Sulfides Synthesized Using Thiourea Precursors
| Metal Sulfide | Metal Precursor(s) | Synthesis Method | Reference |
|---|---|---|---|
| HgS | Mercuric salts | Aqueous reaction | wikipedia.org |
| CdS | Cadmium Acetate | Wet chemical method | semanticscholar.org |
| CuInS₂ | Copper Nitrate, Indium Nitrate | Wet chemical method | semanticscholar.org |
| Fe, Co, Ni, Cu, Zn Sulfides | Metal precursors | Molten-state synthesis | researchgate.net |
| CuGa₂In₃S₈ | Metal precursors | Molten-state synthesis | researchgate.net |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The synthesis of diaryl thioureas is evolving beyond traditional methods, with a significant push towards efficiency and sustainability. Future research will likely focus on optimizing and adapting these green methodologies for the production of 1,3-Bis(3-methoxyphenyl)thiourea.
Key emerging synthetic strategies include:
Microwave-Assisted Synthesis : A rapid and efficient solvent-free method for preparing diaryl thioureas involves the microwave irradiation of reactants, often adsorbed on a solid support like clayfen or alumina. researchgate.net This approach dramatically reduces reaction times from hours to minutes and eliminates the need for volatile and toxic solvents. researchgate.net
Continuous-Flow Synthesis : The use of aqueous polysulfide solutions in continuous-flow (CF) reactors represents a significant advancement for producing thioureas under mild and homogeneous conditions. mdpi.com This method allows for the isolation of pure products through simple filtration, avoiding chromatographic purification and enabling the recycling of reagents. mdpi.com
Green Solvent Systems : One-pot syntheses in biodegradable and green solvents, such as cyrene, are being developed to produce N,N'-diaryl thioureas with nearly quantitative yields. nih.gov This approach provides a viable and environmentally friendly alternative to traditional, more hazardous solvents. nih.gov
Atom-Economic Reactions : The reaction of isocyanides with amines in the presence of elemental sulfur offers a completely atom-economic pathway to thioureas, proceeding efficiently at near-ambient temperatures. organic-chemistry.org
These modern techniques promise not only to reduce the environmental impact of producing this compound but also to improve yield, purity, and scalability. researchgate.netmdpi.comnih.gov
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
Understanding the precise mechanism by which thiourea-based molecules function, particularly in catalysis, is crucial for designing more effective systems. The functionality of these catalysts is highly dependent on their conformation and the coordination of reactants. acs.org Future research will increasingly employ advanced spectroscopic techniques for real-time analysis.
A prominent example is the use of mid-infrared (IR) spectroscopy coupled with a free-electron laser (FEL) in a neutral molecular beam. acs.org This powerful combination allows for the detailed study of the catalyst's structure, its conformational variations, and its direct interactions with substrates on-the-fly. acs.org Applying such techniques to this compound could provide unprecedented insight into its hydrogen-bonding dynamics and how it activates substrates in a reaction, resolving potential conflicts between data from solid-state crystal structures and solution-phase experiments. acs.org
Integration of Multi-Scale Computational Methods for Comprehensive System Modeling
Computational chemistry is an indispensable tool for predicting and understanding the behavior of molecules. For this compound, the future lies in integrating multi-scale computational methods to create comprehensive models that span from single-molecule properties to bulk material behavior.
Current and emerging computational approaches include:
Quantum Mechanics (QM) : To accurately model electronic structure, reaction pathways, and spectroscopic properties.
Molecular Dynamics (MD) Simulations : To study the conformational dynamics, solvation effects, and interaction stability of the compound with biological targets or other molecules over time. nih.govnih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR) : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build models that correlate the 3D properties of thiourea (B124793) derivatives with their biological activity, guiding the design of more potent compounds. nih.gov
Multi-scale Modeling : This involves combining different levels of theory (e.g., QM/MM, coarse-graining) to simulate complex systems. researchgate.netnih.gov For instance, a coarse-grained model could be developed from all-atom simulation data to study the self-assembly of this compound into larger nanostructures, a task that would be computationally prohibitive at a higher level of theory. nih.gov
By integrating these methods, researchers can build predictive models for the properties and functions of systems involving this compound, accelerating the design of new materials and catalysts. nih.govyoutube.com
Design of Multifunctional Thiourea-Based Systems with Tunable Properties
The inherent modularity of the thiourea scaffold allows for the design of multifunctional systems where specific chemical groups are installed to perform distinct tasks. The methoxy (B1213986) groups on this compound provide a starting point for further functionalization to create systems with tunable properties.
Future research will likely explore:
Bifunctional Catalysis : Incorporating additional functional groups, such as tertiary amines or Brønsted acids, onto the thiourea backbone. nih.govrsc.org These groups can work in concert—the thiourea moiety activating an electrophile via hydrogen bonding while the other group activates a nucleophile—to catalyze reactions with high efficiency and stereoselectivity. nih.govacs.org
Tunable Reactivity : Creating libraries of derivatives where the electronic properties are systematically altered. nih.gov For example, modifying the substituents on the phenyl rings of this compound could tune its reactivity for specific applications, such as controlling the nucleation and growth of metal sulfide (B99878) nanocrystals. nih.gov
Multi-Target Agents : In medicinal chemistry, modifying the thiourea structure can lead to compounds that interact with multiple biological targets, a strategy that may enhance therapeutic efficacy and reduce the likelihood of drug resistance. biointerfaceresearch.com
The ability to fine-tune the steric and electronic properties of the molecule by modifying its peripheral groups is key to developing advanced, purpose-built chemical systems.
Expanding the Scope of Catalytic Applications to Challenging Chemical Transformations
Thiourea-based organocatalysts have already demonstrated remarkable success in a wide array of chemical reactions. rsc.org A significant future direction is to expand the application of catalysts like this compound to even more challenging and synthetically valuable transformations.
Established applications that can be built upon include:
Asymmetric Michael Additions : Catalyzing the addition of nucleophiles to nitroolefins. acs.orgnih.gov
Ring-Opening Polymerization : Acting as metal-free catalysts for the controlled polymerization of cyclic esters like lactide. acs.orgnih.gov
Aza-Henry and Petasis-Type Reactions : Facilitating carbon-carbon bond formation with high enantioselectivity. nih.govacs.org
The future will see researchers attempting to harness the unique hydrogen-bonding capabilities of diaryl thioureas for reactions that are currently difficult to achieve with high selectivity, such as the activation of less reactive substrates or the catalysis of complex multicomponent reactions in a single pot. rsc.org The bifunctional nature of thiourea, acting as both a hydrogen bond donor and a Brønsted base, makes it a versatile tool for activating a wide range of substrates. acs.org
Development of Complex Supramolecular Architectures with Tailored Recognition Capabilities
The thiourea moiety is an excellent hydrogen-bonding motif, capable of forming predictable and robust interactions. mersin.edu.tr This makes this compound an attractive building block for the construction of complex supramolecular assemblies with specific functions.
Future research in this area will focus on:
Anion Recognition : Designing receptors that can selectively bind specific anions. The N-H protons of the thiourea group are effective hydrogen bond donors for anions, and this interaction can be signaled by a colorimetric or fluorescent response. tandfonline.com
Crystal Engineering : Controlling the solid-state packing of molecules to create materials with desired properties. The crystal structure of related diaryl thioureas often features centrosymmetric dimers linked by N-H···S hydrogen bonds, forming larger networks. nih.govnih.gov By modifying the substituents, it may be possible to program the self-assembly into more complex 1D, 2D, or 3D architectures. mersin.edu.tr
Self-Sorting Systems : Exploring the formation of macrocyclic or other complex structures where the thiourea units direct the assembly process. The introduction of different functional groups can lead to intricate self-sorting phenomena and the formation of defined supramolecular structures. acs.org
By understanding and controlling the non-covalent interactions of this compound, scientists can aspire to build sophisticated molecular machines and responsive materials from the bottom up.
Q & A
Q. What are the common synthetic routes for preparing 1,3-Bis(3-methoxyphenyl)thiourea, and how do reaction conditions influence yield?
this compound is synthesized via condensation reactions between substituted aryl amines and thiourea or via reactions involving isocyanides and aliphatic amines with elemental sulfur. Key steps include:
- Condensation method : Reacting 3-methoxyaniline with carbon disulfide or thiophosgene under basic conditions (e.g., NaOH) to form the thiourea bridge.
- Isocyanide route : Using 3-methoxyphenyl isocyanide and elemental sulfur in a solvent like THF at ambient temperature.
Yield optimization requires precise control of stoichiometry, temperature (20–80°C), and pH. Impurities from side reactions (e.g., oxidation) are minimized using inert atmospheres (N₂/Ar) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : and NMR identify methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and thiourea carbonyl (C=S) signals (δ 170–180 ppm).
- IR spectroscopy : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch).
- X-ray crystallography : SHELX software refines crystal structures, revealing planarity of the thiourea core and intermolecular hydrogen bonding (N-H⋯S) critical for packing .
Q. What preliminary assays are used to evaluate its biological activity?
- Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Mechanistic studies : Fluorescence quenching to assess DNA binding or enzyme inhibition (e.g., urease, acetylcholinesterase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) arise from:
- Experimental variables : Differences in cell line viability protocols, solvent choice (DMSO vs. ethanol), or impurity profiles.
- Structural analogs : Subtle substituent changes (e.g., chloro vs. methoxy groups) alter lipophilicity and target interactions.
Resolution strategies : - Validate purity via HPLC (>95%) and elemental analysis.
- Perform dose-response curves across multiple cell lines.
- Use computational docking (e.g., AutoDock Vina) to compare binding affinities with homologous targets .
Q. What strategies optimize the synthesis of derivatives with enhanced solubility or stability?
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) via post-synthetic modification or use PEGylated solvents during synthesis.
- Stability optimization : Replace labile methoxy groups with electron-withdrawing substituents (e.g., trifluoromethyl) to resist oxidative degradation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate stereoisomers .
Q. How can crystallography data from the Cambridge Structural Database (CSD) inform structural analysis?
The CSD provides reference data for:
- Hydrogen-bonding patterns : Compare N-H⋯S interactions in this compound with analogs (e.g., 1,3-diphenylthiourea).
- Torsional angles : Assess deviations from planarity in the thiourea core due to steric hindrance from methoxy groups.
- Validation : Use Mercury software to overlay experimental and CSD-derived structures, identifying crystallographic outliers .
Q. What advanced computational methods predict structure-activity relationships (SAR) for this compound?
- DFT calculations : Gaussian 09 optimizes geometries to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
- MD simulations : GROMACS models ligand-receptor dynamics (e.g., binding to DNA gyrase) over 100-ns trajectories.
- QSAR models : MLR or PLS regression correlates substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
